![molecular formula C20H22N4O3S B2896609 N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide CAS No. 605628-23-7](/img/structure/B2896609.png)
N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide
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Overview
Description
N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide, also known as BIP-182, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their potential as anticancer agents. The presence of benzimidazole is known to contribute significantly to anticancer activity, particularly when substituted with certain groups that can enhance this effect . The compound’s structure allows for interaction with cancer cell lines, such as human lung (A549), breast (MDA-MB-231), and prostate (PC3), potentially inhibiting their growth .
Anti-Inflammatory Properties
The benzimidazole core is also associated with anti-inflammatory properties. This is due to its structural similarity to nucleotides found in the human body, which allows it to modulate biological pathways involved in inflammation . Research applications may include the development of new anti-inflammatory medications.
Antimicrobial Applications
Research has shown that benzimidazole derivatives can exhibit a broad spectrum of antibacterial and antifungal activities. This makes them valuable in the search for new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Antiviral Uses
The compound’s benzimidazole moiety has been implicated in antiviral activity. This could be particularly useful in the design of drugs targeting viral infections, including those caused by emerging and re-emerging viruses .
Enzymatic Inhibition
Benzimidazole derivatives are known to act as inhibitors for various enzymes. This property can be harnessed in scientific research to study enzyme function and to develop drugs that target specific enzymatic pathways involved in disease processes .
Antioxidant Potential
The antioxidant capacity of benzimidazole compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, and the compound could be used in research aimed at understanding and combating oxidative damage .
Coordination Chemistry
Due to the ability of benzimidazole derivatives to donate nitrogen and sulfur atoms, they are often used in coordination chemistry. This application is significant in the synthesis of metal complexes with potential uses in catalysis and material science .
Antiparasitic and Anthelmintic Research
Lastly, the compound’s structural features make it a candidate for antiparasitic and anthelmintic research. Its potential to disrupt parasitic life cycles could lead to the development of new treatments for parasitic infections .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and proteins .
Mode of Action
It’s known that benzimidazole derivatives can act as strong electron donor molecules . This suggests that the compound may interact with its targets by donating electrons, potentially altering the targets’ function.
Biochemical Pathways
Benzimidazole derivatives have been associated with a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that benzimidazole derivatives can be rapidly metabolized in vivo into various forms .
Result of Action
It’s known that benzimidazole derivatives can boost the conductivity of certain materials, suggesting that they may have a similar effect in biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable . Furthermore, its synthesis can be influenced by factors such as temperature and the presence of certain reagents .
properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14(25)21-16-6-8-17(9-7-16)28(26,27)24-12-10-15(11-13-24)20-22-18-4-2-3-5-19(18)23-20/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFJWCXGFURDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide |
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